molecular formula C13H19N3O7P2S B10760371 3'-Deazo-Thiamin Diphosphate

3'-Deazo-Thiamin Diphosphate

Cat. No.: B10760371
M. Wt: 423.32 g/mol
InChI Key: NWZZJKMZTWGIFE-UHFFFAOYSA-N
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Description

3’-Deazo-Thiamin Diphosphate is a synthetic analogue of thiamin diphosphate, a coenzyme that plays a crucial role in the metabolism of carbohydrates. This compound is characterized by the absence of a nitrogen atom in the thiazole ring, which distinguishes it from its natural counterpart. It is known for its potent inhibitory effects on thiamin diphosphate-dependent enzymes, making it a valuable tool in biochemical research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’-Deazo-Thiamin Diphosphate involves the modification of the thiazole ring of thiamin diphosphate. One common method includes the substitution of the nitrogen atom with a carbon atom, followed by phosphorylation to introduce the diphosphate group. The reaction conditions typically involve the use of strong bases and phosphorylating agents under controlled temperatures .

Industrial Production Methods: While industrial production methods for 3’-Deazo-Thiamin Diphosphate are not extensively documented, the synthesis generally follows similar principles as laboratory methods, with scale-up considerations for yield optimization and purity. The use of automated synthesis and purification systems is common in industrial settings to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: 3’-Deazo-Thiamin Diphosphate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Mechanism of Action

3’-Deazo-Thiamin Diphosphate exerts its effects by competitively inhibiting thiamin diphosphate-dependent enzymes. The absence of the nitrogen atom in the thiazole ring allows the compound to bind more tightly to the active site of these enzymes, preventing the natural coenzyme from binding. This inhibition disrupts the normal catalytic activity of the enzymes, leading to a decrease in their function .

Comparison with Similar Compounds

Uniqueness: 3’-Deazo-Thiamin Diphosphate is unique due to its high binding affinity and potent inhibitory effects on thiamin diphosphate-dependent enzymes. Its structural modification allows for more effective inhibition compared to other analogues, making it a valuable tool in research and industrial applications .

Properties

Molecular Formula

C13H19N3O7P2S

Molecular Weight

423.32 g/mol

IUPAC Name

[2-[3-[(4-amino-6-methylpyridin-3-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethoxy-hydroxyphosphoryl] hydrogen phosphate

InChI

InChI=1S/C13H19N3O7P2S/c1-9-5-12(14)11(6-15-9)7-16-8-26-13(10(16)2)3-4-22-25(20,21)23-24(17,18)19/h5-6,8H,3-4,7H2,1-2H3,(H4-,14,15,17,18,19,20,21)

InChI Key

NWZZJKMZTWGIFE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=N1)C[N+]2=CSC(=C2C)CCOP(=O)(O)OP(=O)(O)[O-])N

Origin of Product

United States

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